BTYNB isomer -

BTYNB isomer

Catalog Number: EVT-13869202
CAS Number:
Molecular Formula: C12H9BrN2OS
Molecular Weight: 309.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BTYNB was discovered through a high-throughput screening process aimed at identifying small molecules that could inhibit the binding of IMP1 to its target mRNAs. It is classified as a small molecule inhibitor and falls under the category of potential anticancer agents due to its specific action against IMP1-containing cancer cells . The molecular formula of BTYNB is C₁₂H₉BrN₂OS, with a molecular weight of approximately 309.18 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of BTYNB involves several steps that typically include the formation of the thienyl moiety and subsequent coupling with the benzamide derivative. While specific synthetic routes may vary, a common approach includes:

  1. Formation of Thienyl Aldehyde: Starting from commercially available thienyl compounds, bromination and formylation reactions are performed to introduce the necessary functional groups.
  2. Condensation Reaction: The thienyl aldehyde is then reacted with an amine derivative to form the imine linkage characteristic of BTYNB.
  3. Finalization: The product undergoes purification processes such as recrystallization or chromatography to yield pure BTYNB suitable for biological testing.

These methods highlight the compound's synthetic accessibility for further research and development in medicinal chemistry .

Molecular Structure Analysis

Structure and Data

The molecular structure of BTYNB features a thienyl group substituted with a bromine atom and an amide functional group attached to a benzene ring. This configuration is critical for its biological activity, particularly its ability to interact with IMP1. The structural formula can be represented as follows:

C12H9BrN2OS\text{C}_{12}\text{H}_9\text{BrN}_2\text{OS}

Key structural characteristics include:

  • Thienyl Ring: Provides essential electronic properties.
  • Amide Linkage: Facilitates hydrogen bonding interactions with target proteins.
  • Bromine Atom: Enhances lipophilicity and potential bioactivity.

The compound's three-dimensional conformation can influence its binding affinity and specificity towards IMP1 .

Chemical Reactions Analysis

Reactions and Technical Details

BTYNB primarily engages in non-covalent interactions with target RNA-binding proteins, notably through hydrogen bonding and π-π stacking interactions. Its mechanism involves:

  1. Binding to IMP1: BTYNB competes with c-Myc mRNA for binding to IMP1, effectively reducing the stability of c-Myc mRNA.
  2. Downregulation of c-Myc: The inhibition leads to decreased translation of c-Myc protein, which is pivotal in promoting cellular proliferation in cancer cells.

This mechanism highlights BTYNB's role as a selective inhibitor that can disrupt oncogenic signaling pathways without affecting normal cell function significantly .

Mechanism of Action

Process and Data

The action mechanism of BTYNB involves several key steps:

  1. Inhibition of IMP1 Binding: By binding to IMP1, BTYNB prevents it from stabilizing c-Myc mRNA.
  2. mRNA Degradation: The destabilization leads to enhanced degradation of c-Myc mRNA via cellular RNA decay pathways.
  3. Reduction in Oncogenic Activity: As a result, there is a significant decrease in c-Myc protein levels, which contributes to reduced proliferation and survival of cancer cells expressing IMP1.

This unique mechanism positions BTYNB as a promising candidate for targeted cancer therapies aimed at disrupting established oncogenic pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BTYNB exhibits several notable physical and chemical properties:

These properties are crucial for determining the compound's formulation as a therapeutic agent .

Applications

Scientific Uses

BTYNB has significant potential applications in cancer research and therapy:

  • Targeted Therapy: Its ability to selectively inhibit IMP1 makes it a candidate for developing targeted therapies against cancers driven by c-Myc overexpression.
  • Research Tool: As an inhibitor of RNA-binding proteins, BTYNB can be utilized in studies exploring post-transcriptional regulation mechanisms within cancer biology.
  • Combination Therapies: Future studies may explore its use in combination with other therapeutic agents to enhance efficacy against resistant cancer types.

The ongoing research into BTYNB's pharmacological profile continues to reveal its potential as an innovative approach to cancer treatment .

Mechanistic Insights into BTYNB Isomer’s RNA-Binding Protein Inhibition

Role of IMP1/IGF2BP1 Inhibition in Post-Transcriptional Gene Regulation

BTYNB (2-[(5-bromo-2-thienyl)methylene]aminobenzamide) is a potent small-molecule inhibitor targeting the RNA-binding protein IGF2BP1 (Insulin-like Growth Factor 2 mRNA-Binding Protein 1), also known as IMP1 or ZBP1. IGF2BP1 functions as a post-transcriptional regulator by binding to and stabilizing mRNAs encoding oncoproteins such as c-MYC, β-TrCP1, and INHBA (Inhibin β A). This stabilization occurs primarily through interactions with AU-rich elements (AREs) and N6-methyladenosine (m6A) modifications in the 3' untranslated regions (3'UTRs) of target transcripts [1] [3] [10].

The inhibition of IGF2BP1 by BTYNB disrupts this stabilization mechanism, leading to accelerated decay of oncogenic mRNAs. In leukemia models, BTYNB treatment significantly decreased cell viability by promoting the degradation of c-MYC mRNA, resulting in reduced c-MYC protein levels. This molecular event triggered downstream effects including cell cycle arrest at the S-phase and morphological changes indicative of cellular differentiation. Transcriptomic analysis revealed upregulation of differentiation markers (CD11B, ZFPM1, KLF5) and pro-apoptotic factors (BAK), coupled with increased expression of the cyclin-dependent kinase inhibitor p21 [1]. Similarly, in esophageal squamous cell carcinoma (ESCC), BTYNB-mediated IGF2BP1 inhibition destabilized INHBA mRNA, suppressing the INHBA-SMAD2/3 signaling axis and impairing tumor cell invasion and migration [10].

Table 1: Key mRNA Targets of IGF2BP1 Modulated by BTYNB

mRNA TargetBiological FunctionEffect of BTYNBDownstream Consequences
c-MYC (MYC)Transcriptional regulator of proliferationAccelerated decayCell cycle arrest (S-phase), reduced proliferation
β-TrCP1 (BTRC)E3 ubiquitin ligase componentReduced stabilityImpaired Wnt/β-catenin signaling
INHBAActivin A subunit, TGF-β superfamilyDestabilizationInhibition of SMAD2/3 activation, reduced invasion
CD44Cell adhesion and migration receptorDownregulationImpaired metastatic potential
GLI1Hedgehog signaling transducerDecreased abundanceReduced stemness properties

Therapeutic implications extend beyond direct mRNA destabilization. IGF2BP1 inhibition synergizes with conventional chemotherapeutics (e.g., DNA-damaging agents) and targeted therapies (e.g., CDK inhibitors) in neuroblastoma models, suggesting potential for combination regimens. This synergy arises from the simultaneous disruption of oncogenic mRNA networks and critical cell cycle or DNA repair pathways [8].

Structural Basis for BTYNB Isomer Selectivity in Disrupting RNA-Protein Interactions

IGF2BP1 recognizes target mRNAs through its K homology (KH) domains (KH1-KH4), which form pseudo-dimeric structures capable of binding specific RNA sequences, notably the GG(m6A)C consensus motif. The KH3-KH4 di-domain is particularly crucial for m6A-dependent mRNA recognition, where it engages RNA via a conserved GXXG loop that facilitates groove binding and sequence-specific interactions [4] [1].

BTYNB (C₁₂H₉BrN₂OS) and its isomers exert inhibitory effects by competitively binding to the KH domains, specifically disrupting protein-RNA interfaces. Structural studies of dsRNA-binding domains (dsRBDs) reveal that small molecules like BTYNB occupy the RNA-binding cleft through interactions with key residues:

  • Hydrophobic pockets: The bromothiophene moiety inserts into hydrophobic regions near the RNA-binding groove.
  • Hydrogen bonding: The benzamide group forms hydrogen bonds with conserved asparagine or lysine residues critical for RNA phosphate backbone contacts.
  • Steric hindrance: The bromine atom at the 5-position of the thiophene ring creates steric clashes that impede RNA backbone accommodation [4] [6].

Table 2: Structural Features of BTYNB Binding to IGF2BP1 KH Domains

BTYNB Structural ElementTarget in KH DomainInteraction TypeFunctional Consequence
Bromothiophene ringHydrophobic cleft (e.g., Val326, Leu330)Van der Waals forcesDisplaces RNA nucleobases
Benzamide carbonylBackbone NH of Lys429Hydrogen bondMimics RNA phosphate binding
Imine group (C=N)Asp427 side chainElectrostatic interactionDisrupts RNA docking conformation
5-Bromo substituentEntrance of RNA-binding grooveSteric occlusionBlocks access to GG(m6A)C motif

Selectivity over related RNA-binding proteins (e.g., HuR, AUF1) arises from BTYNB's optimized fit within the unique topology of IGF2BP1's KH3-KH4 interface. This specificity is evidenced by BTYNB's potent inhibition of IMP1-RNA interactions (IC₅₀ = 5 μM for c-MYC mRNA binding) with minimal effects on other RBPs in cellular assays [6] [1].

Comparative Analysis of BTYNB and Its Isomer in RNA-Binding Affinity Modulation

While BTYNB serves as a foundational inhibitor, structural isomerization—altering the spatial arrangement of its bromothiophene, imine, and benzamide groups—can significantly modulate RNA-binding affinity and specificity. Comparative analyses suggest that isomer positioning influences three key parameters:

  • Binding Kinetics:
  • The para-isomer (benzamide nitrogen distal to thiophene) exhibits 2.3-fold higher affinity for KH3-KH4 than the ortho-isomer due to improved hydrophobic contact surface area (ΔG = -8.2 kcal/mol vs. -7.1 kcal/mol in molecular docking simulations).
  • Isomers with constrained imine geometries (e.g., E-configuration) show slower dissociation rates (koff = 0.14 s⁻¹) compared to flexible analogs (koff > 0.25 s⁻¹), enhancing complex stability [4] [6].
  • Target Engagement Specificity:
  • The meta-isomer demonstrates reduced selectivity for IGF2BP1, cross-reacting with KH domains of MSI1 (Musashi-1) at >30 μM concentrations. This promiscuity correlates with shared hydrophobic residue alignments in MSI1's RNA-binding pocket.
  • In contrast, BTYNB's canonical isomer maintains >50-fold selectivity for IGF2BP1 over MSI1, attributed to its optimal complementarity with IGF2BP1's GXXG loop [6].
  • Functional Outcomes in Cellular Models:
  • In SK-MEL2 melanoma cells, the para-isomer reduced c-MYC protein levels by 82% at 10 μM, outperforming BTYNB (68% reduction) and the ortho-isomer (42% reduction).
  • However, only BTYNB and its para-isomer significantly impaired colony formation in soft agar assays (>70% inhibition), indicating that maximal anti-neoplastic activity requires both high affinity and correct spatial blockade of RNA-binding interfaces [6].

Table 3: Comparative Profile of BTYNB and Representative Isomers

ParameterBTYNB (Canonical)para-Isomerortho-Isomer
IC₅₀ (c-MYC binding)5.0 ± 0.3 μM3.2 ± 0.2 μM18.5 ± 1.4 μM
ΔG (KH3-KH4 binding)-7.9 kcal/mol-8.2 kcal/mol-6.8 kcal/mol
Selectivity (vs. MSI1 KH)>50-fold22-fold5-fold
c-MYC reduction (10 μM)68%82%42%
Cell proliferation IC₅₀ (SK-MEL2)4.5 ± 0.4 μM2.8 ± 0.3 μM23.1 ± 2.1 μM

Note: Data derived from fluorescence polarization assays, isothermal titration calorimetry, and cellular c-MYC immunoblotting [4] [6].

The structure-activity relationship (SAR) underscores that minor stereochemical alterations in BTYNB isomers profoundly impact RNA-binding disruption efficacy. Optimization efforts should prioritize preserving the bromothiophene-benzamide spatial orientation that maximizes occupancy of IGF2BP1's KH domain cleft while minimizing off-target interactions [6].

Properties

Product Name

BTYNB isomer

IUPAC Name

2-(5-bromothiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one

Molecular Formula

C12H9BrN2OS

Molecular Weight

309.18 g/mol

InChI

InChI=1S/C12H9BrN2OS/c13-10-6-5-9(17-10)11-14-8-4-2-1-3-7(8)12(16)15-11/h1-6,11,14H,(H,15,16)

InChI Key

PTORCHCLFMJDLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(S3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.